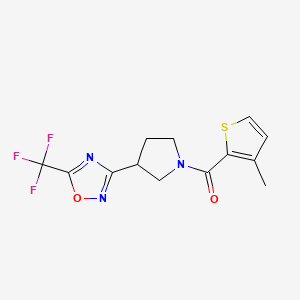

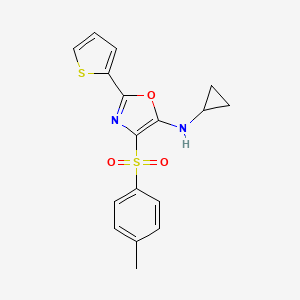

![molecular formula C18H23N3S B3017008 Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide CAS No. 338961-42-5](/img/structure/B3017008.png)

Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a pyrimidine ring, and a phenyl ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The phenyl ring is a six-membered carbon ring .科学的研究の応用

Polyimides with Pyridine and Sulfur Units

Guan et al. (2017) explored the synthesis of polyimides containing pyridine and sulfur units. These polyimides exhibited excellent optical properties with high refractive indices, which could be beneficial in various optical applications. The study provided insights into the structure-property relationships of such materials, highlighting their potential in the field of high-performance polymers (Guan, Dong, Wang, & Shang, 2017).

Reactions of Pyrimidine Derivatives

Yamanaka, Niitsuma, and Sakamoto (1979) investigated the reactions of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate. This research provided valuable information on the chemical behavior of pyrimidine derivatives, which could be relevant in synthesizing various organic compounds (Yamanaka, Niitsuma, & Sakamoto, 1979).

Synthesis and Reactivity of Pyrimidinyl Sulphones and Sulphoxides

Brown and Ford (1967) conducted a study on the synthesis and reactivity of pyrimidinyl sulphones and sulphoxides. This research provided a foundation for understanding the reactivity of these compounds in various chemical reactions, potentially useful in organic synthesis and medicinal chemistry (Brown & Ford, 1967).

Polythiolcarbamate Degradation

Dyer and Osborne (1960) studied the thermal degradation of a polythiolcarbamate. This research could have implications in the field of polymer science, especially concerning the stability and degradation of polythiolcarbamates under various conditions (Dyer & Osborne, 1960).

Synthesis of Thieno[2,3-c]pyridines

El-Kashef et al. (2007) researched the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Such studies are crucial in developing new heterocyclic compounds, which are often key structures in pharmaceuticals and other organic materials (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).

Thio-Claisen Rearrangement

Tanaka, Katagiri, Takabe, and Takeshita (1971) focused on the thio-Claisen rearrangement of allylic phenyl sulfides. Understanding these rearrangements can aid in developing novel synthetic methodologies in organic chemistry (Tanaka, Katagiri, Takabe, & Takeshita, 1971).

Engineering Ascorbate Peroxidase Active Site

Celik et al. (2001) explored the engineering of the active site of ascorbate peroxidase. This research is relevant to biochemistry, particularly in understanding and manipulating enzyme activity for various applications (Celik et al., 2001).

特性

IUPAC Name |

2-phenyl-4-(propan-2-ylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3S/c1-14(2)22-13-16-12-17(21-10-6-7-11-21)20-18(19-16)15-8-4-3-5-9-15/h3-5,8-9,12,14H,6-7,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKKQHJAKCHTLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)

![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)

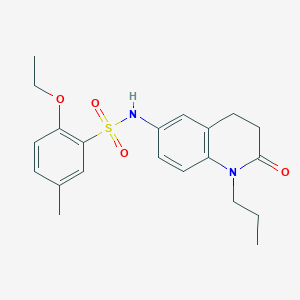

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

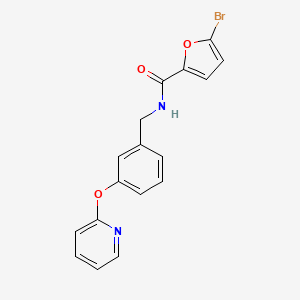

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)

![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)